REACTION_CXSMILES
|
CN(C=C1C(=O)CC(C2C=CC=CC=2)CC1=O)C.Cl.NC(N)=N.C(=O)([O-])[O-].[Na+].[Na+].[NH2:30][C:31]1[N:40]=[CH:39][C:38]2[C:37](=[O:41])[CH2:36][CH:35]([C:42]3[CH:47]=[CH:46][C:45](Cl)=[CH:44][CH:43]=3)[CH2:34][C:33]=2[N:32]=1>>[NH2:30][C:31]1[N:40]=[CH:39][C:38]2[C:37](=[O:41])[CH2:36][CH:35]([C:42]3[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=3)[CH2:34][C:33]=2[N:32]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C=C1C(CC(CC1=O)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
473 mg
|
Type
|
reactant
|
Smiles
|
Cl.NC(=N)N
|
Name
|
|
Quantity
|
783 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=2CC(CC(C2C=N1)=O)C1=CC=C(C=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 h.
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=2CC(CC(C2C=N1)=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |